Bicyclo[3.1.0]hexane-2,3,4-trione
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Overview
Description
Bicyclo[310]hexane-2,3,4-trione is a unique organic compound characterized by its bicyclic structure and three ketone groupsThe molecular formula of Bicyclo[3.1.0]hexane-2,3,4-trione is C6H4O3, and it has a molecular weight of 124.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.0]hexane-2,3,4-trione typically involves the construction of the three-membered ring, which is a challenging task due to the high ring strain. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides an efficient route to the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane-2,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.1.0]hexane-2,3,4-trione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its strained ring system.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bicyclo[3.1.0]hexane-2,3,4-trione exerts its effects is primarily related to its high ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, derivatives of this compound have been shown to inhibit histone deacetylase and antagonize opioid receptors .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: This compound shares the same bicyclic structure but lacks the ketone groups.
Azabicyclo[3.1.0]hexane: This compound contains a nitrogen atom in the ring, which imparts different chemical properties and biological activities.
Cyclopropylbenzene: Although not a bicyclic compound, it shares the cyclopropane ring and is used in similar synthetic applications.
Uniqueness: Bicyclo[3.1.0]hexane-2,3,4-trione is unique due to its three ketone groups and high ring strain, which make it highly reactive and valuable in synthetic chemistry. Its derivatives have shown promising biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
81640-31-5 |
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Molecular Formula |
C6H4O3 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3(2)5(8)6(4)9/h2-3H,1H2 |
InChI Key |
ZAZNXZKIQIQBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C(=O)C2=O |
Origin of Product |
United States |
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